N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
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Overview
Description
Reagents: 2-methylbenzohydrazide, pyrrolidinone intermediate
Conditions: Reflux in ethanol, catalytic amount of acid
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and benzohydrazide functionalities.
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Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine
Reagents: 1,4-benzodioxane, ammonia
Conditions: Aqueous alkaline media, stirring at room temperature
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Step 2: Formation of the Pyrrolidinone Ring
Reagents: Succinic anhydride, 2,3-dihydro-1,4-benzodioxin-6-amine
Conditions: Reflux in an organic solvent such as toluene
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Pyrrolidine derivatives
Substitution: N-alkylated benzohydrazide derivatives
Scientific Research Applications
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential therapeutic agents for diseases such as Alzheimer’s.
Materials Science: Nonlinear optical materials for optoelectronic applications.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-2-3-5-14(12)19(25)22-21-15-11-18(24)23(20(15)26)13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
PDJFUBLWQWVVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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